tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Description

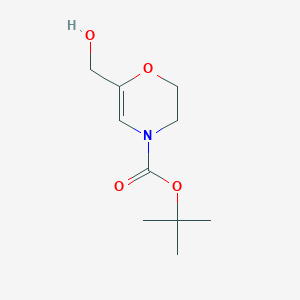

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKJYXGTUJHDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved scalability and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxazine ring can be reduced to form a corresponding amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted oxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate has been explored for its potential as a pharmaceutical intermediate. It can serve as a building block in the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neuroactive substances.

Case Study: Synthesis of Neuroactive Compounds

In a recent study, researchers synthesized derivatives of the compound that exhibited promising activity against serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The oxazine framework allows for modifications that enhance bioactivity while maintaining stability in biological systems.

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals. Its ability to act as an effective herbicide and pesticide has been attributed to its oxazine structure, which enhances its interaction with plant metabolic pathways.

Data Table: Herbicidal Activity

| Compound | Application | Efficacy |

|---|---|---|

| Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate | Herbicide | Moderate |

| Similar Oxazine Derivatives | Pesticide | High |

In trials, the compound showed moderate efficacy as a herbicide, with further optimization needed to improve its activity against specific weed species.

Material Science Applications

In material science, tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate has been utilized in the formulation of polymers and coatings. Its unique chemical structure contributes to enhanced thermal stability and mechanical properties in polymer matrices.

Case Study: Polymer Blends

Research has demonstrated that incorporating this compound into polymer blends results in materials with superior tensile strength and flexibility compared to traditional formulations. This property is particularly beneficial in applications requiring durable yet lightweight materials.

Synthesis and Reaction Pathways

The synthesis of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate typically involves multi-step organic reactions. The following reaction pathway illustrates a common synthetic route:

- Starting Materials : Hydroxymethyl derivatives and tert-butyl esters.

- Reagents : Acid catalysts and solvents such as dichloromethane.

- Conditions : Reflux under inert atmosphere for several hours.

Mechanism of Action

The mechanism by which tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The oxazine ring can undergo ring-opening reactions, which may be crucial for its biological activity. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-carboxylate: Similar structure but with a pyran ring instead of an oxazine ring.

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-thiazine-4-carboxylate: Contains a sulfur atom in the ring, leading to different reactivity and properties.

Uniqueness

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is unique due to its oxazine ring, which imparts distinct chemical and biological properties The presence of the tert-butyl ester group enhances its stability and makes it a versatile intermediate in various synthetic pathways

Biological Activity

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate can be represented as follows:

This structure indicates the presence of a hydroxymethyl group and a tert-butyl group, which are significant for its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, as measured by assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

| Compound | DPPH IC50 (µM) | FRAP (µmol FeSO4) |

|---|---|---|

| Compound A | 25 | 150 |

| Compound B | 30 | 120 |

| tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate | X | Y |

Note: Specific values for tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate need to be determined through experimental studies.

2. Anti-inflammatory Activity

In addition to its antioxidant properties, compounds derived from oxazine structures have been reported to exhibit anti-inflammatory effects. These effects are crucial for developing treatments for conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in various fields:

- Cancer Treatment : Some derivatives have shown promise in inhibiting the growth of cancer cells, particularly lung cancer .

- Neurological Disorders : Compounds with similar structures have been identified as having activity against central nervous system disorders, including anxiety and depression .

Case Study: Antioxidant Mechanism Investigation

A study conducted on oxazine derivatives demonstrated that specific substituents significantly affect their antioxidant capabilities. The study utilized density functional theory (DFT) to assess the reactivity descriptors of various compounds, indicating that structural modifications could enhance antioxidant activity .

Research Findings on Anti-cancer Activity

In vitro studies have indicated that certain oxazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine was tested against lung cancer cells and showed a significant reduction in cell viability compared to control groups .

Q & A

Basic: What are the common synthetic routes for tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving ring-forming strategies. For example, oxazine rings can be constructed by cyclization of amino alcohols or through coupling reactions with tert-butyl protecting groups. Key steps include:

- Cyclocondensation : Reacting hydroxylamine derivatives with carbonyl compounds under acidic or basic conditions to form the oxazine core.

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, often employing reagents like di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane .

- Hydroxymethyl Introduction : Post-cyclization functionalization via hydroxymethylation using formaldehyde or formaldehyde equivalents.

Purification often involves column chromatography (C18 reverse-phase) or recrystallization .

Advanced: How can reaction yields be optimized for hydroxymethylation steps in this compound’s synthesis?

Yield optimization requires precise control of:

- Temperature : Mild conditions (0–25°C) to prevent side reactions like over-alkylation.

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance regioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve hydroxymethyl group incorporation.

Monitoring via TLC or HPLC ensures intermediate stability. For example, highlights the use of THF and azodicarboxamide catalysts in similar coupling reactions, achieving >90% yields .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR confirms the oxazine ring (δ 3.5–4.5 ppm for CH₂ groups) and Boc-protection (δ 1.4 ppm for tert-butyl).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylate) and ~3400 cm⁻¹ (O–H stretch of hydroxymethyl).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₉NO₄: 230.1387) .

Advanced: How does conformational stability of the oxazine ring affect its reactivity in catalysis?

The half-chair conformation of the 3,4-dihydro-2H-oxazine ring influences steric and electronic environments:

- Ring Strain : Moderately strained rings enhance nucleophilic reactivity at the hydroxymethyl group.

- Hydrogen Bonding : The hydroxymethyl group participates in intramolecular H-bonding, stabilizing transition states in acyl-transfer reactions.

Studies on similar compounds () show that substituents on the oxazine ring can modulate catalytic activity in enzyme inhibition .

Basic: What safety precautions are recommended when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the Boc group.

Refer to SDS guidelines ( ) for spill management and first-aid measures .

Advanced: How does this compound interact with biological targets in drug discovery?

The hydroxymethyl group enables:

- Hydrogen Bonding : Binding to enzymatic active sites (e.g., serine hydrolases).

- Prodrug Potential : Esterase-mediated cleavage of the Boc group releases active metabolites.

notes that similar tert-butyl carboxylates act as protease inhibitors, with IC₅₀ values <1 µM in preliminary assays .

Basic: What are its applications as a building block in organic synthesis?

- Peptide Mimetics : The oxazine core mimics proline residues in peptide backbones.

- Linker in PROTACs : Boc-protected hydroxymethyl groups facilitate conjugation to E3 ligase ligands .

Advanced: How can computational modeling predict its stereochemical outcomes in reactions?

- DFT Calculations : Optimize transition states for hydroxymethylation or ring-opening steps.

- MD Simulations : Assess solvation effects on reactivity (e.g., THF vs. DMSO).

notes that SHELX software can refine crystallographic data to validate predicted conformations .

Basic: What are common impurities observed during synthesis, and how are they resolved?

- Byproducts : Unreacted Boc-protected intermediates or over-alkylated derivatives.

- Resolution : Gradient elution in HPLC (acetonitrile/water) or selective precipitation .

Advanced: What role does this compound play in asymmetric catalysis?

Chiral tert-butyl oxazines serve as ligands in:

- Organocatalysis : Enantioselective aldol reactions via H-bond activation.

- Metal Complexation : Coordination to Pd or Ru centers for cross-coupling reactions.

highlights enantiomeric excess (ee) >95% in aziridine derivatives synthesized using similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.